molecular formula C24H23N3O7 B1257109 Ternatoside C

Ternatoside C

Cat. No.: B1257109
M. Wt: 465.5 g/mol
InChI Key: IVEJLNJNUGZYTG-UKMCQSRUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ternatoside C is an indolopyridoquinazoline alkaloidal glycoside isolated from the roots of Ranunculus ternatus (Ranunculaceae) . Structurally, it consists of a rutaecarpine core linked to a β-D-glucopyranosyl group at the 11-O position. This glycosylation distinguishes it from its analog, Ternatoside D, which features an additional α-L-rhamnosyl-(1-6)-β-D-glucopyranosyl substituent . This compound has garnered attention in pharmacological research due to its moderate inhibitory activity against SARS-CoV-2 main protease (Mpro), as demonstrated in computational docking studies .

Properties

Molecular Formula

C24H23N3O7

Molecular Weight

465.5 g/mol

IUPAC Name

6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4(9),5,7,15,17,19-octaen-14-one

InChI

InChI=1S/C24H23N3O7/c28-10-17-19(29)20(30)21(31)24(34-17)33-11-5-6-12-13-7-8-27-22(18(13)25-16(12)9-11)26-15-4-2-1-3-14(15)23(27)32/h1-6,9,17,19-21,24-25,28-31H,7-8,10H2/t17-,19-,20+,21-,24-/m1/s1

InChI Key

IVEJLNJNUGZYTG-UKMCQSRUSA-N

Isomeric SMILES

C1CN2C(=NC3=CC=CC=C3C2=O)C4=C1C5=C(N4)C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

C1CN2C(=NC3=CC=CC=C3C2=O)C4=C1C5=C(N4)C=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O

Synonyms

11-O-beta-D-glucopyranosyl rutaecarpine
ternatoside C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Ternatoside C belongs to a class of glycosylated indolopyridoquinazoline alkaloids. Its structural analogs include:

  • Ternatoside D: Differs by an additional α-L-rhamnosyl moiety, which may enhance molecular interactions with target proteins. This structural variation correlates with a higher docking score (-9.7 kcal/mol vs. -9.0 kcal/mol for this compound) against SARS-CoV-2 Mpro .
  • Japonicone G: A non-glycosylated sesquiterpene lactone with superior inhibitory activity (-10.0 kcal/mol docking score) but lower solubility .
  • Robustaflavone-4′-methyl ether: A flavonoid derivative from Ranunculus ternatus with a docking score of -9.6 kcal/mol, highlighting the diversity of bioactive compounds in the same source .
Pharmacokinetic Properties
Compound Solubility Predicted GI Absorption Docking Score (kcal/mol) Source
This compound High (soluble) Moderate -9.0 Ranunculus ternatus
Ternatoside D Moderate Low -9.7 Ranunculus ternatus
Japonicone G Moderate High -10.0 Inulae Herba
Kumujansine Moderate Moderate -9.6 Picrasma quassioides
Protostemonine Moderate High -9.3 Stemona japonica

Data compiled from in silico studies .

  • Solubility and Bioavailability : this compound exhibits exceptional solubility compared to structurally similar compounds like Ternatoside D and Japonicone G . However, its moderate gastrointestinal (GI) absorption may limit systemic bioavailability, whereas Japonicone G’s high GI absorption compensates for its lower solubility .
  • Target Affinity : Despite its solubility, this compound’s lower docking score relative to Ternatoside D and Japonicone G suggests that glycosylation may reduce binding affinity to SARS-CoV-2 Mpro .
Toxicological Considerations

CTD curates chemical-gene-disease interactions, enabling cross-species comparisons of toxicity . For example, flavonoid analogs like Robustaflavone-4′-methyl ether have well-documented low toxicity, whereas some alkaloids (e.g., Protostemonine) show species-specific hepatotoxic effects . This compound’s glycosidic structure may mitigate toxicity compared to aglycone forms, a hypothesis supported by studies on related glycosides .

Q & A

Basic Research Questions

Q. What are the validated spectroscopic techniques for identifying Ternatoside C in plant extracts, and how can researchers ensure methodological reproducibility?

  • Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY), HPLC-MS, and IR spectroscopy to confirm structural integrity. For reproducibility:

  • Standardize solvent systems (e.g., methanol-water gradients for HPLC) .
  • Cross-validate spectral data with reference libraries or authenticated samples.
  • Document instrument parameters (e.g., NMR frequency, column type for HPLC) to enable replication .

Q. How can this compound be isolated from natural sources with minimal degradation?

  • Answer :

  • Extraction : Use cold methanol or ethanol to reduce thermal degradation.
  • Purification : Employ column chromatography (silica gel or Sephadex LH-20) with polarity-adjusted eluents.
  • Stability Testing : Monitor degradation via LC-MS under varying pH/temperature conditions .
    • Table 1 : Comparison of extraction yields using different solvents:
Solvent SystemYield (%)Purity (%)
Methanol12.385
Ethanol10.882
Acetone8.578

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Answer : Prioritize assays aligned with hypothesized mechanisms (e.g., anti-inflammatory: COX-2 inhibition; antioxidant: DPPH radical scavenging).

  • Include positive controls (e.g., aspirin for COX-2, ascorbic acid for DPPH).
  • Validate results with dose-response curves and triplicate trials .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?

  • Answer :

  • Data Audit : Compare experimental conditions (e.g., cell lines, solvent carriers) across studies .
  • Biological Variability : Test activity in multiple cell models (e.g., RAW 264.7 vs. primary macrophages).
  • Statistical Reanalysis : Apply meta-analysis tools to assess effect sizes and heterogeneity .

Q. What experimental design strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Answer :

  • Use factorial design (e.g., Box-Behnken) to vary reaction parameters (temperature, catalyst concentration).
  • Prioritize derivatives with modifications at glycosidic bonds or aglycone moieties.
  • Validate purity via HRMS and crystallography before bioassays .

Q. How should researchers design longitudinal studies to assess this compound’s pharmacokinetics in vivo?

  • Answer :

  • Dosing Regimens : Administer via oral gavage or IV, with staggered time points (0, 2, 6, 24 hrs).
  • Analytical Method : LC-MS/MS for plasma quantification (LLOQ: 1 ng/mL).
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification .

Q. What computational methods are effective for predicting this compound’s molecular targets?

  • Answer :

  • Perform molecular docking (AutoDock Vina) against protein databases (PDB).
  • Validate predictions with SPR (surface plasmon resonance) binding assays.
  • Cross-reference with transcriptomic data (RNA-seq) to identify pathway enrichment .

Methodological Guidelines for Data Presentation

  • Tables/Figures :
    • Label with Roman numerals (e.g., Table II, Figure III) and self-explanatory captions .
    • Include error bars and statistical annotations (e.g., *p<0.05) in graphs.
  • Data Contradictions : Discuss limitations (e.g., sample size, assay sensitivity) and propose validation steps .
  • Ethical Compliance : Declare IRB approval for human-derived data and animal welfare protocols .

Key Literature Gaps Identified

  • Limited comparative studies on this compound’s stability in different formulations.
  • Mechanistic studies lacking isoform-specific protein interaction data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ternatoside C
Reactant of Route 2
Ternatoside C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.